molecular formula C13H13ClN2O2 B3291990 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid CAS No. 874918-61-3

4-[(7-Chloroquinolin-4-yl)amino]butanoic acid

Cat. No.: B3291990
CAS No.: 874918-61-3
M. Wt: 264.71 g/mol
InChI Key: AMBJNYSPRIYZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid typically involves the amination of 7-chloroquinoline derivatives. One common method includes the reaction of 7-chloroquinoline with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(7-Chloroquinolin-4-yl)amino]butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butanoic acid moiety differentiates it from other quinoline derivatives, potentially offering unique interactions with biological targets .

Properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c14-9-3-4-10-11(5-7-16-12(10)8-9)15-6-1-2-13(17)18/h3-5,7-8H,1-2,6H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBJNYSPRIYZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(7-Chloroquinolin-4-yl)amino]butanoic acid
Reactant of Route 2
Reactant of Route 2
4-[(7-Chloroquinolin-4-yl)amino]butanoic acid
Reactant of Route 3
Reactant of Route 3
4-[(7-Chloroquinolin-4-yl)amino]butanoic acid
Reactant of Route 4
Reactant of Route 4
4-[(7-Chloroquinolin-4-yl)amino]butanoic acid
Reactant of Route 5
Reactant of Route 5
4-[(7-Chloroquinolin-4-yl)amino]butanoic acid
Reactant of Route 6
Reactant of Route 6
4-[(7-Chloroquinolin-4-yl)amino]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.